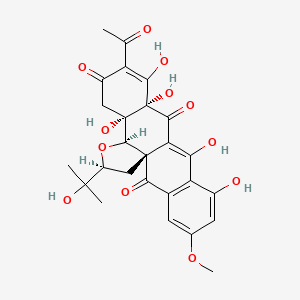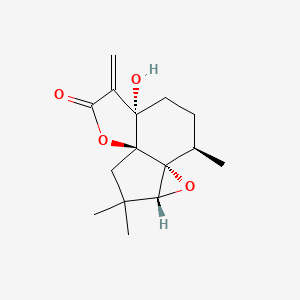
Alliacol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alliacol A is a natural product found in Mycetinis alliaceus with data available.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Alliacol A has been utilized in studies focusing on asymmetric synthesis. Mihelcic and Moeller (2004) employed a tandem anodic coupling-Friedel-Crafts alkylation strategy for the rapid completion of the asymmetric synthesis of this compound. The anodic oxidation reaction enabled the creation of a new bond between two nucleophiles. This research highlights the potential of this compound in developing synthetic strategies for complex organic molecules (Mihelcic & Moeller, 2004).
Antimicrobial and Cytotoxic Properties
This compound has been identified as having antimicrobial and cytotoxic properties. Anke, Watson, Giannetti, and Steglich (1981) isolated alliacols A and B from Marasmius alliaceus, finding that they exhibited weak antibacterial and antifungal activities. Interestingly, they strongly inhibited DNA synthesis in Ehrlich carcinoma cells at low concentrations (Anke, Watson, Giannetti, & Steglich, 1981).
Anodic Cyclization Reactions
Mihelcic and Moeller (2003) explored the use of anodic cyclization reactions in the synthesis of this compound. They utilized an anodic cyclization-Friedel Crafts alkylation strategy to assemble the core ring system of this compound, demonstrating the potential of electrochemical methods in the synthesis of natural products (Mihelcic & Moeller, 2003).
Neuropharmacological Effects
Research on Petiveria alliacea, which contains compounds related to this compound, has shown a variety of neuropharmacological effects. Luz et al. (2016) reviewed the ethnobotany, phytochemistry, and pharmacological properties of P. alliacea, focusing on its effects on the central nervous system. This highlights the potential application of this compound in treating various central nervous system disorders (Luz et al., 2016).
Propiedades
Número CAS |
79232-29-4 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1S,5S,8R,9R,11R)-5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1 |
Clave InChI |
VLJBPLOIFLPLAP-AUCBNHOYSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(C(=C)C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)O |
SMILES |
CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |
SMILES canónico |
CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |
Otros números CAS |
79232-29-4 |
Sinónimos |
alliacol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Aminomethyl)-2-(2-Methylpropyl)-1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-6-Yl]oxy}acetamide](/img/structure/B1246671.png)
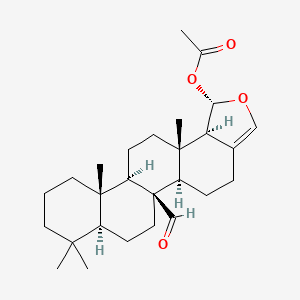
![3-Aminopropyl-[hydroxy(phenyl)methyl]phosphinic acid](/img/structure/B1246676.png)
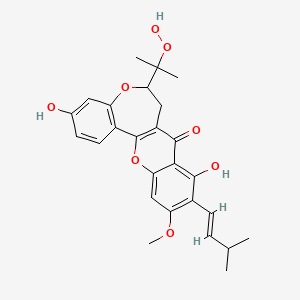
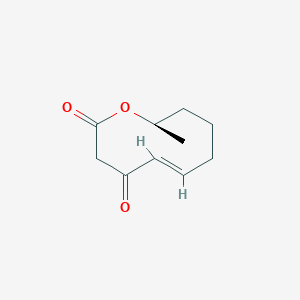
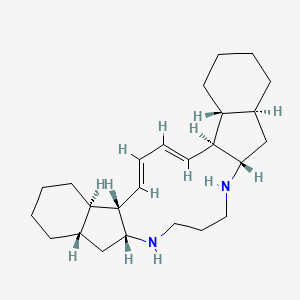
![2-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]-5-methylhydroquinone](/img/structure/B1246684.png)
![N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide](/img/structure/B1246685.png)
![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)
![(2E,4E,9E)-N-[(E)-3-[[(5S)-5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl]methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide](/img/structure/B1246689.png)
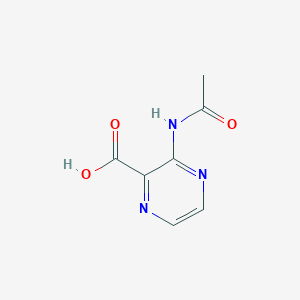
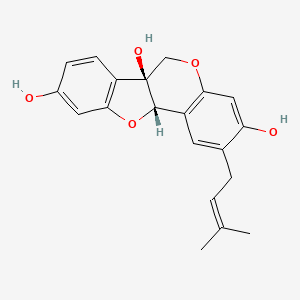
![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)
